

4-Hydroxybenzylamine hydrobromide CAS number 90430-14-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxybenzylamine
hydrobromide

Cat. No.: B1271429

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxybenzylamine Hydrobromide** (CAS: 90430-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylamine hydrobromide, with the CAS registry number 90430-14-1, is a primary amine salt widely utilized as a crucial building block in organic synthesis and pharmaceutical research.^[1] Its structure, featuring a phenol group and a benzylamine moiety, makes it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known applications, with a focus on presenting clear, actionable data for laboratory and development settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of **4-Hydroxybenzylamine hydrobromide** are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
CAS Number	90430-14-1	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₀ BrNO	[2] [3]
Molecular Weight	204.06 g/mol	[2] [3]
IUPAC Name	4- (aminomethyl)phenol;hydrobro mide	[2]
Synonyms	4-(Aminomethyl)phenol hydrobromide, p- hydroxybenzylamine hydrobromide, 4- Hydroxybenzylammonium bromide	[1] [2] [5]
Appearance	White to off-white solid/powder	[4]
Melting Point	200-203 °C	[1] [5]
Boiling Point	262.4 °C at 760 mmHg (for free base)	[1] [5]
Flash Point	112.5 °C (for free base)	[1] [5]
Storage	Sealed in dry, Room Temperature	[1] [5]

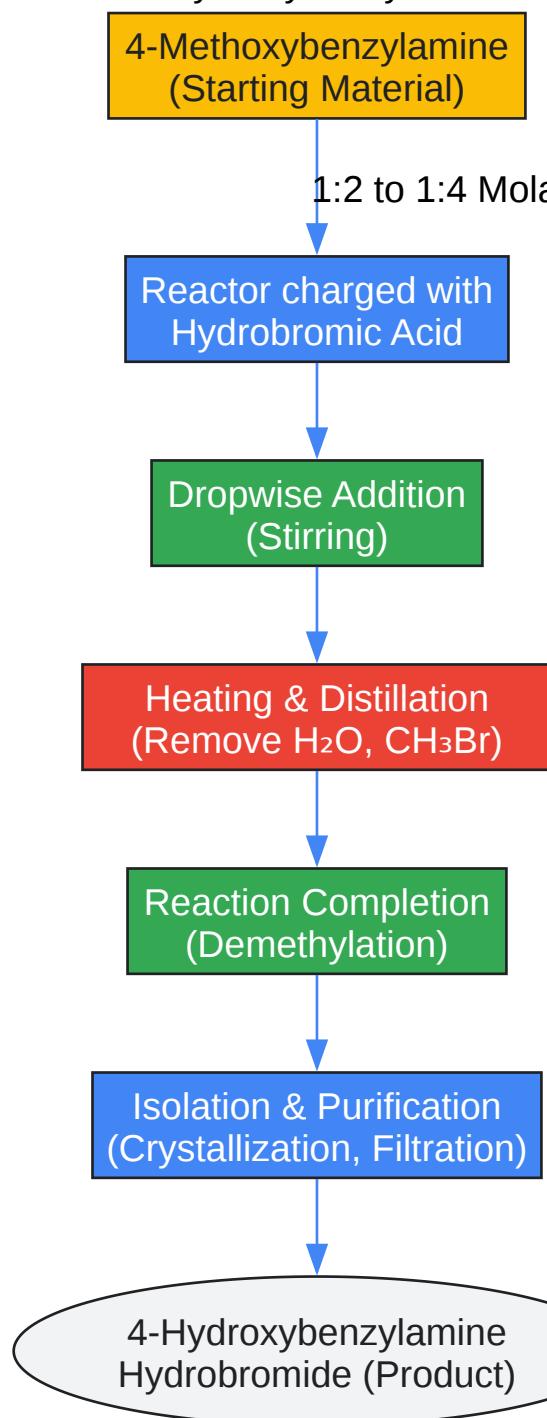
Synthesis and Experimental Protocols

The primary synthesis route to 4-Hydroxybenzylamine and its hydrobromide salt involves the demethylation of its methoxy precursor. Alternative routes start from 4-hydroxybenzaldehyde.

Protocol 1: Synthesis via Demethylation of 4-Methoxybenzylamine

This method, adapted from patent literature, describes the synthesis of hydroxybenzylamine through the demethylation of 4-methoxybenzylamine using hydrobromic acid. The reaction

principle is the cleavage of the methyl-ether bond by the strong acid, which also serves to form the hydrobromide salt of the product.[6][7]


Materials:

- 4-Methoxybenzylamine
- Hydrobromic acid (HBr), e.g., 48% aqueous solution
- Sodium hydroxide (NaOH) solution (for neutralization to obtain free base, if desired)
- Reactor equipped with a thermometer, dropping funnel, stirrer, and distillation apparatus

Procedure:

- Reaction Setup: Charge the reactor with hydrobromic acid. The molar ratio of 4-methoxybenzylamine to hydrobromic acid should be in the range of 1:2 to 1:4.[6][7]
- Addition of Starting Material: While stirring, add 4-methoxybenzylamine dropwise into the reactor.
- Reaction and Water Removal: After the addition is complete, heat the mixture. Excess water is removed by distillation, which increases the concentration of HBr and raises the reaction temperature, thereby accelerating the demethylation process.[6]
- Monitoring: Continue the reaction and distillation until the generation of methyl bromide gas is no longer observed.
- HBr Recovery: Continue distillation to remove and recycle excess hydrobromic acid. This step further increases the reaction temperature and improves the conversion rate.[6]
- Isolation: Upon completion, the reaction mixture contains **4-Hydroxybenzylamine hydrobromide**. The product can be isolated through cooling, crystallization, and subsequent filtration. Further purification can be achieved by recrystallization.

Synthesis of 4-Hydroxybenzylamine Hydrobromide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Hydroxybenzylamine Hydrobromide**.

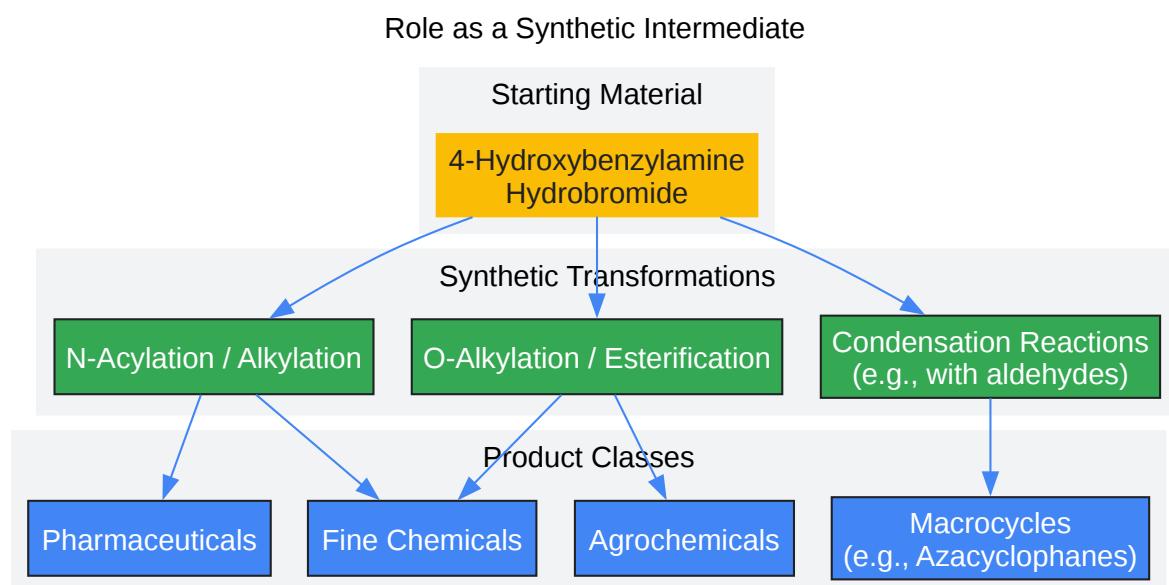
Protocol 2: Synthesis of 4-Hydroxybenzylamine (Free Base) via Reductive Amination

This protocol describes the synthesis of the free base, 4-hydroxybenzylamine, from 4-hydroxybenzaldehyde. The hydrobromide salt can then be prepared by treating the free base with hydrobromic acid.

Materials:

- 4-Hydroxybenzaldehyde
- Methanol
- Raney nickel
- 7N aqueous ammonia solution
- Hydrogen gas (H_2)
- Celite

Procedure:


- Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (e.g., 10 g, 81.9 mmol) in methanol (45 mL).^[8]
- Addition of Reagents: Add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL) to the mixture.^[8]
- Hydrogenation: Stir the solution under a hydrogen atmosphere (1 atm) at room temperature for approximately 21 hours.^[8]
- Catalyst Removal: Filter the reaction solution through a pad of Celite to remove the Raney nickel catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a solid.^[8]

- Salt Formation (Optional): To obtain the hydrobromide salt, dissolve the resulting 4-hydroxybenzylamine in a suitable solvent and treat with an equimolar amount of hydrobromic acid, followed by crystallization.

Biological and Chemical Applications

The primary utility of **4-Hydroxybenzylamine hydrobromide** is as an intermediate in the synthesis of more complex molecules.^[1]

4.1 Role in Organic Synthesis: The compound serves as a versatile building block due to its two reactive sites: the primary amine and the phenolic hydroxyl group. It is used in the construction of various molecular scaffolds. For instance, it has been used in the synthesis of azacyclophanes through reaction with formaldehyde, where hydrogen bonding interactions can influence the formation of macrocyclic structures over linear polymers.^[9]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Hydroxybenzylamine Hydrobromide**.

4.2 Biological Activity: There is limited direct research on the biological activity of **4-Hydroxybenzylamine hydrobromide** itself. However, its free base form, 4-hydroxybenzylamine (4-HOBA), has been studied as an isomer of the isoketal scavenger 2-hydroxybenzylamine (2-HOBA). In a mouse model of hypertension induced by angiotensin II, 4-HOBA was found to have reduced efficacy and no effect on hypertension, serving as a negative control for the more active 2-HOBA isomer.^[10] This suggests that the relative positions of the hydroxyl and aminomethyl groups are critical for this specific biological activity. At present, no specific signaling pathways have been elucidated for **4-Hydroxybenzylamine hydrobromide**.

Spectral and Safety Data

5.1 Spectral Information: Spectral data, including ^{13}C NMR, Mass Spectrometry, and IR spectra, are available for the parent compound, 4-hydroxybenzylamine (CAS 696-60-6), in public databases such as PubChem.^[11] Researchers are advised to consult these resources for detailed characterization.

5.2 Safety and Handling: The compound is classified as an irritant.^[1]

- Hazard Codes: C^[1]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)
- Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling this chemical.

Conclusion

4-Hydroxybenzylamine hydrobromide (CAS 90430-14-1) is a valuable and versatile chemical intermediate. While its direct biological applications appear limited based on current public data, its utility as a precursor in the synthesis of pharmaceuticals and other complex organic molecules is well-established. The protocols and data presented in this guide offer a solid foundation for its effective use in a research and development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 4-Hydroxybenzylamine hydrobromide | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzylamine hydrobromide - Amerigo Scientific [amerigoscientific.com]
- 4. CAS: 90430-14-1 | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 7. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 8. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 9. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]
- 11. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxybenzylamine hydrobromide CAS number 90430-14-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271429#4-hydroxybenzylamine-hydrobromide-cas-number-90430-14-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com